molecular formula C12H13Cl2NO3 B3006799 N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide CAS No. 2411263-86-8

N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide

Cat. No.: B3006799
CAS No.: 2411263-86-8
M. Wt: 290.14
InChI Key: CNMZUHDEJVHCBN-UHFFFAOYSA-N
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Description

N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide typically involves the reaction of 2,3-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with propargylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-1-methylpiperidin-4-amine
  • N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]-N’,N’-dipropylpentanediamide
  • N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]-Nα-isobutyryltryptophanamide

Uniqueness

N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-2-11(17)15-6-8(16)7-18-10-5-3-4-9(13)12(10)14/h2-5,8,16H,1,6-7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMZUHDEJVHCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(COC1=C(C(=CC=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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